N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide

Description

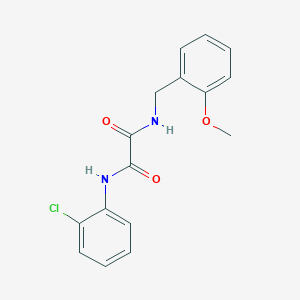

N1-(2-Chlorophenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(=O)-C(=O)-N) backbone. Its structure features a 2-chlorophenyl group attached to one nitrogen atom and a 2-methoxybenzyl group attached to the other. Oxalamides are widely explored in medicinal chemistry, flavoring agents, and materials science due to their versatility in hydrogen bonding and molecular recognition .

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-22-14-9-5-2-6-11(14)10-18-15(20)16(21)19-13-8-4-3-7-12(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJAUZFRUYYWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 2-chlorophenylamine with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 2-chlorophenylamine reacts with oxalyl chloride to form an intermediate.

Step 2: The intermediate then reacts with 2-methoxybenzylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Modifications and Functional Group Effects

The biological and physicochemical properties of oxalamides are highly sensitive to substituents on the aromatic rings and alkyl chains. Key analogs include:

Table 1: Structural Comparison of Selected Oxalamides

Key Observations:

Aromatic Substitutions :

- Chlorine and Methoxy Groups : The 2-chlorophenyl and 2-methoxybenzyl groups in the target compound may enhance lipophilicity and metabolic stability compared to S336, which uses pyridinylethyl and dimethoxybenzyl groups for water solubility and flavor enhancement .

- Halogenated Derivatives : Compound 28 (3-chloro-4-fluorophenyl) demonstrates that halogenation at specific positions can improve target binding (e.g., SCD1 inhibition) .

Aliphatic vs. Aromatic Chains :

- S336’s pyridinylethyl group contributes to its umami taste receptor (hTAS1R1/hTAS1R3) activation, while adamantyl groups (e.g., Compound 4) optimize steric bulk for enzyme inhibition .

Biological Activity

N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.

- IUPAC Name : this compound

- Molecular Formula : C16H16ClN3O3

- Molecular Weight : 335.76 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2-methoxybenzylamine under controlled conditions to yield the desired oxalamide structure. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product.

Anticancer Properties

Recent studies have demonstrated that oxalamide derivatives exhibit notable anticancer activity. For instance, a study focusing on various oxalamide compounds indicated that modifications in their structure could enhance their efficacy against different cancer cell lines. This compound was evaluated for its ability to inhibit cell proliferation in vitro, showing promising results against breast and colon cancer cell lines.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage and subsequent apoptosis in cancer cells.

- Apoptotic Pathways : The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells.

Research Findings

A comparative study on various oxalamide derivatives highlighted the structure-activity relationship (SAR) crucial for developing more potent anticancer agents. The following table summarizes key findings from recent research on this compound and related compounds:

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 12.5 | MCF-7 (breast cancer) | Topoisomerase inhibition |

| N1-(4-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide | 15.0 | HCT116 (colon cancer) | Apoptosis via Bcl-2 modulation |

| ZINC05250774 | 0.09 | Influenza virus | Neuraminidase inhibition |

Case Studies

- In Vitro Studies : A series of in vitro experiments conducted on MCF-7 and HCT116 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, confirming its potential as an anticancer agent.

- In Vivo Studies : Preliminary animal studies indicated that administration of this oxalamide led to tumor regression in xenograft models, suggesting that further development could yield effective therapeutic agents for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.